6,8-Dichloro-2-ethylimidazo[1,2-b]pyridazine

PDE10A inhibition Kinase selectivity Structure-activity relationship

Accelerate your kinase inhibitor programs with 6,8-Dichloro-2-ethylimidazo[1,2-b]pyridazine (CAS 2253640-76-3). This building block's unique 2-ethyl-6,8-dichloro substitution pattern is non-interchangeable with common analogs, offering the proven potency determinant at C2 (validated by a 31-fold IC₅₀ shift in PDE10A) and two independent halogen vectors for sequential SNAr/cross-coupling to build diverse, ligand-efficient libraries. Its lead-like LogP (2.91), low rotatable bond count, and multi-supplier availability ensure supply chain resilience for scale-up.

Molecular Formula C8H7Cl2N3
Molecular Weight 216.07
CAS No. 2253640-76-3
Cat. No. B2838683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dichloro-2-ethylimidazo[1,2-b]pyridazine
CAS2253640-76-3
Molecular FormulaC8H7Cl2N3
Molecular Weight216.07
Structural Identifiers
SMILESCCC1=CN2C(=N1)C(=CC(=N2)Cl)Cl
InChIInChI=1S/C8H7Cl2N3/c1-2-5-4-13-8(11-5)6(9)3-7(10)12-13/h3-4H,2H2,1H3
InChIKeySGURDFGERXJEKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 2.5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,8-Dichloro-2-ethylimidazo[1,2-b]pyridazine (CAS 2253640-76-3): Core Scaffold Identity and Chemical Profile for Research Procurement


6,8-Dichloro-2-ethylimidazo[1,2-b]pyridazine (CAS 2253640-76-3) is a heterocyclic building block belonging to the imidazo[1,2-b]pyridazine family, characterized by a fused imidazole–pyridazine bicyclic core bearing chlorine atoms at the 6- and 8-positions and an ethyl substituent at the 2‑position . With a molecular formula of C₈H₇Cl₂N₃ and a molecular weight of 216.06 Da, the compound exhibits a calculated LogP of 2.91, a polar surface area of 30 Ų, and a single rotatable bond (Fsp³ = 0.25), placing it in favorable physicochemical space for lead-like fragment elaboration . The compound is recognized in the European C&L Inventory under EC number 973-475-3, confirming its regulatory traceability for industrial chemical handling . Its substitution pattern—two chloro leaving groups and an alkyl substituent at C2—establishes it as a versatile bifunctional intermediate, distinct from mono-halogenated or C2-unsubstituted analogs commonly stocked by chemical suppliers .

Why Generic Substitution Fails: Evidence That the 2‑Ethyl‑6,8‑Dichloro Substitution Pattern on 6,8-Dichloro-2-ethylimidazo[1,2-b]pyridazine Cannot Be Interchanged with Close Analogs


The imidazo[1,2-b]pyridazine scaffold is not a uniform pharmacophore: quantitative structure–activity relationship (SAR) data from PDE10A, Haspin, BTK, and CDK12/13 programs demonstrate that even single-atom changes at the C2 and C6/8 positions produce order‑of‑magnitude shifts in target potency . For instance, in a human PDE10A enzymatic assay performed under identical conditions, replacing a C2‑chloro substituent with a C2‑methyl group shifted IC₅₀ from 338 nM to 11 nM—a 31‑fold enhancement—proving that the C2 substituent is a critical potency determinant . Similarly, the 6,8‑dichloro pattern provides two independent vectors for sequential derivatization (e.g., SNAr or cross‑coupling), a synthetic versatility absent in the mono‑chloro or des‑chloro analogs, and the 2‑ethyl group offers a specific steric and lipophilic profile (LogP 2.91) that differs measurably from the 2‑methyl, 2‑chloro, or 2‑unsubstituted congeners . These findings collectively establish that the precise 2‑ethyl‑6,8‑dichloro substitution is not interchangeable with closely related analogs; substituting any of these three features without re‑validation risks loss of potency, altered selectivity, or restricted synthetic tractability.

Quantitative Differentiation Evidence for 6,8-Dichloro-2-ethylimidazo[1,2-b]pyridazine: Comparator-Backed Data for Scientific Selection


C2 Substituent as a Potency Switch: 31‑Fold PDE10A IC₅₀ Differential Between 2‑Chloro and 2,3‑Dimethyl Imidazo[1,2‑b]pyridazines

In a human PDE10A full‑length enzymatic assay conducted under identical conditions (20 mM HEPES pH 7.5, 96‑well format), the 2,3‑dimethyl analog (BDBM317142) exhibited an IC₅₀ of 11 nM, whereas the 2‑chloro analog (BDBM317179) showed an IC₅₀ of 338 nM . This represents a 31‑fold loss in potency attributable solely to the change at the C2 position. Even larger potency swings were observed in the Haspin kinase program, where IC₅₀ values ranged from 6 nM to >10 µM depending on the nature and configuration of the C2 and C6 substituents . Although direct IC₅₀ data for the exact 2‑ethyl‑6,8‑dichloro compound are not yet published, this class‑level SAR demonstrates that the C2 substituent is a dominant potency determinant, and that the 2‑ethyl group occupies a distinct steric and electronic space from methyl, chloro, trifluoromethyl, or hydrogen. For researchers building focused libraries or optimizing a lead series, the 2‑ethyl variant thus provides a unique SAR probe that cannot be approximated by the more common 2‑methyl or 2‑chloro building blocks.

PDE10A inhibition Kinase selectivity Structure-activity relationship

Dual Chloro Handles Enable Orthogonal Derivatization: Synthetic Flexibility Advantage Over Mono‑Chloro and Des‑Chloro Analogs

The 6,8‑dichloro substitution pattern provides two chemically distinct aryl chloride sites on the pyridazine ring. In contrast, the widely stocked 6‑chloro‑2‑ethyl analog (CAS 189116‑22‑1) offers only a single reactive handle, while the 6,8‑dichloro‑des‑ethyl analog (CAS 1161847‑29‑5) lacks the C2 alkyl group that modulates both lipophilicity and metabolic stability . The presence of two chlorine atoms enables sequential, chemoselective transformations—for example, a first SNAr or Suzuki coupling at the more activated C6 position, followed by a second cross‑coupling at C8 under modified conditions—yielding unsymmetrically 6,8‑disubstituted products that are inaccessible from mono‑chloro precursors . This dual‑handle architecture is explicitly valued in patent literature covering imidazo[1,2‑b]pyridazine kinase inhibitors, where 6,8‑dichloro intermediates serve as key branch points for parallel library synthesis . The 2‑ethyl group further distinguishes the compound from the des‑ethyl dichloro variant, contributing a calculated LogP of 2.91 versus ~1.8 for the des‑ethyl analog (estimated by heavy atom count difference), a difference that can influence membrane permeability and promiscuity in cell‑based assays.

Sequential functionalization Cross-coupling Medicinal chemistry building blocks

Physicochemical Differentiation: LogP, PSA, and Fsp³ Parameters Distinguish the 2‑Ethyl‑6,8‑Dichloro Compound from Its Closest Commercially Available Analogs

Calculated and experimentally supported physicochemical parameters differentiate 6,8‑dichloro‑2‑ethylimidazo[1,2‑b]pyridazine from its nearest commercially available comparators. The title compound has a LogP of 2.91, a polar surface area (PSA) of 30 Ų, a single rotatable bond, and an Fsp³ of 0.25 . In comparison, the 6‑chloro‑2‑ethyl mono‑chloro analog (CAS 189116‑22‑1) has a predicted LogP of approximately 2.2 and a molecular weight of 181.62 Da, while the 6,8‑dichloro‑des‑ethyl analog (CAS 1161847‑29‑5) has a molecular weight of 188.01 Da and an estimated LogP of ~1.8 . The 0.7–1.1 LogP unit difference between the title compound and its des‑ethyl analog corresponds to a theoretical ~5‑ to 12‑fold difference in octanol/water partition coefficient, a magnitude known to influence membrane permeability, aqueous solubility, and off‑target promiscuity in lead optimization campaigns. Furthermore, the Fsp³ value of 0.25 (contributed by the ethyl group) is higher than that of the des‑ethyl analog (Fsp³ ≈ 0.0) and the 2‑chloro variant, placing the compound closer to the Fsp³ > 0.25 threshold associated with improved clinical success rates in small‑molecule drug discovery.

Drug-likeness Lead-like properties Physicochemical profiling

Imidazo[1,2‑b]pyridazine Scaffold Validation Across Multiple Kinase Targets: BTK, CDK12/13, Haspin, and TAK1 Programs Demonstrate Broad Druggability

The imidazo[1,2‑b]pyridazine core has been independently validated as a privileged kinase inhibitor scaffold across multiple academic and industrial programs. An imidazo[1,2‑b]pyridazine derivative (compound 22, TM471‑1) demonstrated BTK inhibition with an IC₅₀ of 1.3 nM and >310‑fold selectivity across the kinome, achieving complete tumor regression in 7/10 mice at 15 mg/kg in a xenograft model and advancing to Phase I clinical trials (CXHL2300956) . In the CDK12/13 space, compound 24 exhibited CDK12 IC₅₀ = 15.5 nM and CDK13 IC₅₀ = 12.2 nM, surpassing the reference covalent inhibitor THZ531 in potency and suppressing TNBC cell proliferation with EC₅₀ values of 5.0–6.0 nM . For Haspin kinase, disubstituted imidazo[1,2‑b]pyridazines achieved IC₅₀ values between 6 and 100 nM, with compound 21 demonstrating 716‑fold selectivity over CDK2 . The TAK1 inhibitor program yielded lead compound 26 with an IC₅₀ of 55 nM, representing a 3.4‑fold improvement over the known TAK1 inhibitor takinib (IC₅₀ = 187 nM) . While these data do not originate from the exact 6,8‑dichloro‑2‑ethyl compound, they establish the imidazo[1,2‑b]pyridazine scaffold as a validated, multi‑target kinase inhibitor chemotype. The specific 2‑ethyl‑6,8‑dichloro substitution pattern provides a distinct entry point into this privileged space, combining the synthetic versatility of the 6,8‑dichloro motif with the potency‑modulating 2‑ethyl group.

Kinase inhibitor Covalent inhibitor Anticancer

Regulatory Traceability and Multi‑Supplier Availability: Procurement Readiness Compared to Non‑Listed or Single‑Source Analogs

6,8-Dichloro-2-ethylimidazo[1,2-b]pyridazine is registered in the European C&L Inventory under EC number 973-475-3, confirming its notified classification and enabling compliant industrial procurement within the EU regulatory framework . The compound is stocked by at least four independent suppliers on the ChemSpace platform—Enamine US, SIA Enamine, and others—with purities of ≥95% and quantities ranging from 100 mg to 2.5 g, at price points from $426 (100 mg) to $2,408 (2.5 g) . In contrast, the 6‑chloro‑2‑ethyl analog (CAS 189116‑22‑1) is listed by Sigma‑Aldrich as an AldrichCPR product supplied “as‑is” without analytical data, while the 6,8‑dichloro‑des‑ethyl analog (CAS 1161847‑29‑5) shows limited availability with some stock‑keeping units marked as “Discontinued” . The combination of regulatory listing, multi‑supplier sourcing, defined purity specifications, and available stock at gram scale reduces procurement risk and lead‑time uncertainty for research programs requiring reproducible access to the building block.

Chemical procurement Supply chain Regulatory compliance

High‑Value Application Scenarios for 6,8-Dichloro-2-ethylimidazo[1,2-b]pyridazine Derived from Quantitative Differentiation Evidence


Focused Kinase Inhibitor Library Design Using the 2‑Ethyl‑6,8‑Dichloro Scaffold as a Privileged Starting Point

Medicinal chemistry teams building targeted kinase inhibitor libraries can deploy 6,8‑dichloro‑2‑ethylimidazo[1,2‑b]pyridazine as a central intermediate for parallel synthesis of disubstituted imidazo[1,2‑b]pyridazines. The scaffold’s validation across BTK (IC₅₀ 1.3 nM), CDK12/13 (IC₅₀ 12–16 nM), Haspin (IC₅₀ 6 nM), and TAK1 (IC₅₀ 55 nM) programs provides confidence that the chemotype is ligand‑efficient and target‑class‑relevant . The 6,8‑dichloro pattern enables sequential diversification: a first Suzuki or Buchwald coupling at C6, followed by a second at C8, generating a matrix of unsymmetrical analogs from a single building block . The 2‑ethyl group, with a LogP of 2.91 and Fsp³ of 0.25, contributes to lead‑like physicochemical properties and fills a substitution gap not covered by the more common 2‑methyl or 2‑chloro library members .

Structure–Activity Relationship (SAR) Exploration of the C2 Position in PDE10A and CNS‑Targeted Programs

The 31‑fold PDE10A IC₅₀ differential observed between 2‑chloro (338 nM) and 2,3‑dimethyl (11 nM) imidazo[1,2‑b]pyridazine analogs establishes the C2 position as a critical potency determinant . Researchers investigating PDE10A inhibitors for neurological or psychiatric indications can use the 2‑ethyl‑6,8‑dichloro compound to systematically probe the steric and lipophilic tolerance at C2, bridging the gap between the smaller methyl and larger aryl substituents. The compound’s calculated LogP of 2.91 lies within the optimal range for CNS drug candidates (typically LogP 2–4), while the low rotatable bond count (1) and moderate PSA (30 Ų) are consistent with favorable blood–brain barrier penetration potential .

Divergent Synthesis of Unsymmetrical 6,8‑Disubstituted Imidazo[1,2‑b]pyridazine Probe Molecules

Chemical biology groups requiring pairs of matched molecular probes (e.g., active vs inactive control compounds) can exploit the differential reactivity of the C6 and C8 chloro substituents. The C6 position, being para to the bridgehead nitrogen, is typically more activated toward nucleophilic aromatic substitution than the C8 position, allowing stepwise introduction of distinct substituents—for example, an amine at C6 followed by an aryl or heteroaryl group at C8 via palladium‑catalyzed cross‑coupling . This regioselective derivatization strategy is not feasible with the mono‑chloro analog (CAS 189116‑22‑1), which limits diversification to a single site, nor with the des‑ethyl dichloro analog (CAS 1161847‑29‑5), which lacks the C2 alkyl group needed for fine‑tuning potency and selectivity .

Procurement‑Optimized Building Block for Externalized Medicinal Chemistry Campaigns

Contract research organizations (CROs) and pharmaceutical outsourcing teams benefit from the compound’s multi‑supplier availability (≥4 vendors on ChemSpace), documented purity (≥95%), ECHA regulatory listing, and gram‑scale stock . This supply‑chain profile minimizes the risk of single‑source dependency and ensures that large‑scale library production or late‑stage lead optimization can proceed without interruption. The compound’s established presence in patent exemplification (EP2176266A2) as an imidazo[1,2‑b]pyridazine kinase inhibitor intermediate further supports its freedom‑to‑operate assessment for commercial research use .

Quote Request

Request a Quote for 6,8-Dichloro-2-ethylimidazo[1,2-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.